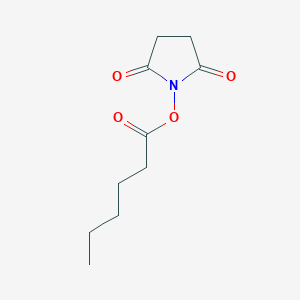

2,5-Dioxopyrrolidin-1-YL hexanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various strategies, including nucleophilic substitution reactions and cycloaddition processes. For instance, the preparation of 1,5-disubstituted pyrrolidin-2-ones involves the nucleophilic substitution of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with different reagents, yielding good to excellent yields . Although the exact synthesis of 2,5-dioxopyrrolidin-1-yl hexanoate is not described, similar synthetic methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a lactam ring, which can influence the compound's reactivity and interaction with other molecules. For example, the structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined using various spectroscopic methods and X-ray diffraction, providing insights into its conformation and electronic properties .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, including ring-opening processes. For instance, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo acid-catalyzed ring opening to form dibenzoxanthenes and other derivatives . This demonstrates the reactivity of the pyrrolidine ring under certain conditions, which could be relevant for the reactivity of 2,5-dioxopyrrolidin-1-yl hexanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substitution patterns. For example, the antibacterial and antibiofilm activities of pyridin-2-yl hexanoate were evaluated, showing that the compound inhibited the growth of pathogenic bacteria and had a strong antibiofilm effect against Gram-positive cocci . This suggests that pyrrolidine derivatives can have significant biological activities, which may also be true for 2,5-dioxopyrrolidin-1-yl hexanoate.

Applications De Recherche Scientifique

1. Synthesis of Heterobifunctional Coupling Agents

Reddy et al. (2005) discussed the synthesis of a heterobifunctional coupling agent, crucial for the chemoselective conjugation of proteins and enzymes. This synthesis is significant for the preparation of analogous coupling agents, demonstrating the importance of 2,5-Dioxopyrrolidin-1-YL hexanoate in protein chemistry (Reddy et al., 2005).

2. Electropolymerization for Ion Sensitivity

Carbas et al. (2012) utilized a terthienyl based fluorescent polymer, involving electropolymerization, showing sensitivity towards metal cations. This research highlights the use of 2,5-Dioxopyrrolidin-1-YL hexanoate in the development of ion-sensitive materials (Carbas et al., 2012).

3. Monoclonal Antibody Production Improvement

Aki et al. (2021) discovered that a compound containing 2,5-Dioxopyrrolidin-1-YL hexanoate improved monoclonal antibody production in Chinese hamster ovary cell culture. This demonstrates its potential role in enhancing biopharmaceutical production (Aki et al., 2021).

4. Antibacterial and Antibiofilm Activities

Kouidhi et al. (2018) synthesized Pyridin-2-yl hexanoate, showing its effectiveness against pathogenic bacteria and inducing strong antibiofilm effects, which can be linked to the chemical properties of 2,5-Dioxopyrrolidin-1-YL hexanoate (Kouidhi et al., 2018).

5. Labeling Amine Residues

Crovetto et al. (2008) synthesized an amine-reactive derivative of 2,5-Dioxopyrrolidin-1-YL hexanoate for labeling RNA, indicating its use in molecular biology for studying nucleic acids (Crovetto et al., 2008).

6. Fluorescent Sensor for Zn2+ Ions

Li et al. (2012) developed a chemosensor containing 2,5-Dioxopyrrolidin-1-YL hexanoate, serving as a ratiometric and selective fluorescent detector for Zn2+ ions, highlighting its application in analytical chemistry (Li et al., 2012).

7. Synthesis of Pyrrolidin-2-ones

Katritzky et al. (2000) focused on the synthesis of 1,5-disubstituted pyrrolidin-2-ones, illustrating the versatility of 2,5-Dioxopyrrolidin-1-YL hexanoate in synthetic organic chemistry (Katritzky et al., 2000).

8. Comparative Proteomics

Zhang et al. (2002) explored the use of coding agents including derivatives of 2,5-Dioxopyrrolidin-1-YL hexanoate in comparative proteomics, demonstrating its role in advanced analytical techniques (Zhang et al., 2002).

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYAWMSQSBERBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176614 | |

| Record name | N-Hydroxysuccinimide caproic acid ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Hexanoyloxy)succinimide | |

CAS RN |

22102-92-7 | |

| Record name | N-Hydroxysuccinimide caproic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022102927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxysuccinimide caproic acid ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)

![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)

![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)